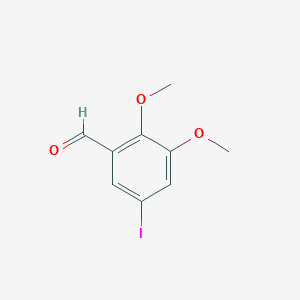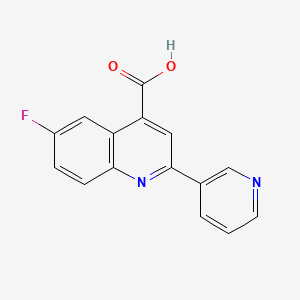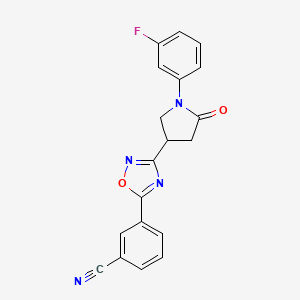
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one, also known as FFAFP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is not fully understood, but it is believed to act by modulating various signaling pathways in the body. In cancer treatment, (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. Inflammation is another area where (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one has been studied, with research indicating that it can reduce inflammation by inhibiting the NF-κB signaling pathway. (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one has also been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation.
Biochemical and Physiological Effects
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects, depending on the application. In cancer treatment, (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one has been shown to induce apoptosis and inhibit cell proliferation, leading to the death of cancer cells. Inflammation is another area where (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one has been studied, with research indicating that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one has also been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to be a key factor in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and neurological disorders. (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one has also been shown to have low toxicity levels, making it a promising candidate for further research. However, one of the limitations of (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, more research is needed to fully understand the mechanism of action of (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one and its potential side effects.
Orientations Futures
There are several future directions for research on (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one. In cancer treatment, further research is needed to determine the optimal dosage and administration method of (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one. Inflammation is another area where more research is needed, with studies focusing on the potential use of (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one in treating chronic inflammatory diseases. (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one's potential use in treating neurological disorders, such as Alzheimer's disease, also requires further investigation, with studies focusing on its ability to cross the blood-brain barrier and its potential side effects. Overall, (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one has shown promising results in various fields of medicine, and further research is needed to fully understand its therapeutic potential.
In conclusion, (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one, or (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one, is a chemical compound that has shown promising results in various fields of medicine, including cancer treatment, inflammation, and neurological disorders. Its potential therapeutic applications, low toxicity levels, and complex synthesis method make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential side effects, as well as its optimal dosage and administration method.
Méthodes De Synthèse
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one can be synthesized through a multi-step process that involves the reaction of 4-fluorophenylacetic acid with 1,6-diaminohexane, followed by cyclization of the resulting intermediate with furfural. The final product is obtained through a condensation reaction between the intermediate and ethyl acetoacetate.
Applications De Recherche Scientifique
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and neurological disorders. In cancer treatment, (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is another area of research where (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one has shown promising results, with studies indicating that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-beta peptides.
Propriétés
IUPAC Name |
(E)-1-[3-(4-fluorophenyl)azepan-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c20-17-8-6-15(7-9-17)16-4-1-2-12-21(14-16)19(22)11-10-18-5-3-13-23-18/h3,5-11,13,16H,1-2,4,12,14H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGXWUHZPYNBFN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorobenzyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2880262.png)
![1-Phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2880263.png)
![Methyl 2-[2-(4-acetylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2880265.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2880268.png)


![Methyl 2-amino-2-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2880275.png)

![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2880279.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2880280.png)

